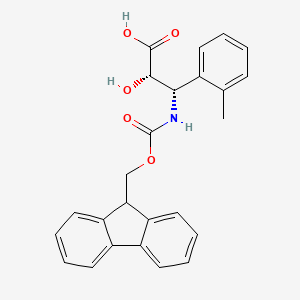

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid

Description

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid is a chiral amino acid derivative featuring an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a hydroxyl group at the C2 position, and an o-tolyl (ortho-methylphenyl) substituent at C2. Its stereochemistry (2S,3S) and functional groups make it a critical intermediate in peptide synthesis and medicinal chemistry, particularly for introducing steric and electronic modifications into target molecules .

Properties

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-15-8-2-3-9-16(15)22(23(27)24(28)29)26-25(30)31-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHIQTDZVHNVNY-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376163 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-55-3 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid , also known by its CAS number 959576-00-2, is a complex organic molecule with potential applications in medicinal chemistry, particularly in peptide synthesis and drug design. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C₃₃H₃₃N₃O₆

- Molecular Weight : 433.45 g/mol

- IUPAC Name : this compound

Structural Features

The compound features:

- A fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis.

- A hydroxy group , enhancing its solubility and reactivity.

- An o-tolyl group , which may contribute to its biological activity through hydrophobic interactions.

Anticancer Potential

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of Fmoc-protected amino acids have been shown to inhibit the proliferation of cancer cells through mechanisms such as apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxicity of Fmoc-amino acids, it was found that certain derivatives significantly inhibited the growth of human cancer cell lines, suggesting that this compound may possess similar properties.

Neuroprotective Effects

Some derivatives of Fmoc-protected amino acids have demonstrated neuroprotective effects in models of neurodegenerative diseases. The mechanism is believed to involve the modulation of neuroinflammatory pathways and the enhancement of neuronal survival.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its role as a peptide building block allows it to influence the biological activity of the resulting peptides through:

- Receptor binding : Interactions with specific receptors involved in cellular signaling.

- Enzyme inhibition : Potential inhibition of enzymes critical for cancer cell proliferation or neurodegeneration.

Absorption and Metabolism

Preliminary studies suggest favorable pharmacokinetic properties for the compound:

- High probability of human intestinal absorption (0.997).

- Potential to cross the blood-brain barrier (0.9806), indicating possible central nervous system effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fmoc-Amino Acid | Fmoc-Amino Acid | Direct use in peptide synthesis |

| Ethyl Glycinate | Ethyl Glycinate | Simpler structure for basic peptides |

| Boc-Amino Acid | Boc-Amino Acid | Alternative protection strategy affecting reactivity |

The uniqueness of this compound lies in its combination of functional groups which allow for diverse modifications and applications in drug design.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Aromatic Moieties

The o-tolyl group distinguishes this compound from analogs with para-substituted aryl groups (e.g., p-tolyl, 2-methoxyphenyl) or heteroaromatic systems (e.g., thiophene, indole). Key comparisons include:

Key Observations:

- Electronic Properties : Electron-donating groups (e.g., methoxy in ) enhance polarity and hydrogen-bonding capacity, whereas chloro-indole derivatives () may improve binding to hydrophobic protein pockets.

- Biological Relevance : Thiophene and indole-containing analogs () are associated with bioactivity in kinase inhibition and antiviral research, suggesting the target compound’s o-tolyl group could be tailored for similar applications .

Stereochemical and Functional Group Modifications

- Hydroxyl Group Impact: The C2 hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1, MW 401.45) . This hydroxyl group may enhance solubility and participate in intramolecular hydrogen bonding, stabilizing specific conformations.

- Stereochemistry : The (2S,3S) configuration contrasts with (2S)-configured analogs lacking a C3 stereocenter (e.g., ), which may alter interactions with chiral biological targets.

Bioactivity and Computational Comparisons

Structural Similarity and Bioactivity Clustering

Evidence from bioactivity profiling () indicates that compounds with analogous Fmoc-protected scaffolds cluster into groups with similar modes of action. For example:

- Tanimoto/Dice Metrics : Computational similarity measures () suggest moderate similarity (Tanimoto >0.6) between the target compound and its p-tolyl analog, but lower scores (<0.4) for heteroaromatic derivatives.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with appropriate precursors. A common method includes:

- Step 1 : Reductive amination using Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) with HCl∙H₂N-Xxx-OMe esters under inert conditions to generate intermediates.

- Step 2 : Activation of the carboxylic acid group using coupling agents like EDC∙HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of pyridine, followed by reaction with o-tolyl derivatives.

- Purification : Solvent extraction (e.g., ethyl acetate) and filtration to isolate the product .

Key reagents : EDC∙HCl, pyridine, Fmoc-protected amino acids, and organic solvents (dichloromethane or tetrahydrofuran).

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>99% as per reported standards) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR analysis to verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm and o-tolyl methyl signals near δ 2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 402.45 for C₂₅H₂₃NO₄) .

Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?

- Peptide Synthesis : The Fmoc group serves as a temporary protective group for amino acids during solid-phase peptide synthesis (SPPS), enabling sequential elongation of peptide chains .

- Drug Development : Used to synthesize peptide-based therapeutics, such as apelin-13 mimetics, by incorporating o-tolyl substituents for enhanced receptor binding .

Advanced Research Questions

Q. What strategies optimize stereochemical control during synthesis to avoid racemization?

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize epimerization .

- Coupling Agents : Use HOBt (hydroxybenzotriazole) or Oxyma Pure® as additives to reduce side reactions and improve coupling efficiency .

- Chiral HPLC Monitoring : Regularly analyze intermediates to detect enantiomeric impurities early .

Q. How should researchers address discrepancies in reported reaction yields when employing different coupling agents?

- Systematic Screening : Compare yields across coupling agents (e.g., EDC∙HCl vs. DIC/HOBt) under identical conditions (solvent, temperature, molar ratios).

- Mechanistic Analysis : Investigate side reactions (e.g., Fmoc deactivation by residual water) using LC-MS to identify byproducts .

- Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of EDC∙HCl) and reaction time (48–72 hours) for maximum conversion .

Q. What advanced analytical techniques resolve complex impurity profiles in this compound?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from o-tolyl and Fmoc groups to identify structural deviations .

- LC-HRMS/MS : Fragment impurities (e.g., de-Fmoc byproducts) and compare with synthetic intermediates .

- X-ray Crystallography : Confirm absolute stereochemistry if single crystals are obtainable .

Q. In designing experiments to study biological interactions, what in vitro assays are most appropriate?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target receptors (e.g., apelin receptor) using immobilized peptide derivatives .

- Cell-Based Assays : Test cytotoxicity and cellular uptake in HEK293 or CHO cells transfected with target receptors .

- Protease Stability Studies : Incubate the compound with trypsin/chymotrypsin to assess metabolic stability in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.